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Betamethasone acetate-d5

Cat. No.: B12406767
M. Wt: 439.5 g/mol
InChI Key: AKUJBENLRBOFTD-WWLNSTOISA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.com This substitution allows researchers to track the movement and transformation of these labeled compounds within biological systems or chemical reactions. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them particularly suitable for long-term metabolic studies in humans. diagnosticsworldnews.com The subtle mass difference introduced by the isotope allows for detection and quantification using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comarkat-usa.org This enables the detailed study of metabolic pathways, reaction kinetics, and the structure of complex biomolecules. symeres.comsilantes.com

Rationale for Deuteration in Pharmaceutical and Analytical Contexts

Deuteration, the specific substitution of hydrogen with deuterium, offers several advantages in pharmaceutical and analytical settings. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, potentially improving a drug's pharmacokinetic profile by extending its half-life and reducing the formation of toxic metabolites. acs.orgscielo.org.mx In analytical chemistry, deuterated compounds are invaluable as internal standards for mass spectrometry. doi.org Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of quantification. veeprho.com

Overview of Deuterated Steroids as Research Probes

Deuterated steroids are crucial tools for investigating the biosynthesis, metabolism, and mechanisms of action of steroid hormones and drugs. wustl.edu They have been instrumental in elucidating metabolic pathways of endogenous steroids and have been used to study the function and regulation of various physiological processes. arkat-usa.organsto.gov.au In biomedical research, deuterated steroids help in understanding how the body processes these important molecules, which is critical for drug development and diagnostics. ansto.gov.au The use of deuterated steroids as internal standards in mass spectrometry-based assays allows for the precise measurement of steroid levels in biological fluids, which is essential for clinical diagnostics and pharmacokinetic studies. arkat-usa.orgnih.gov

Specific Context of Betamethasone (B1666872) Acetate-d5 in Academic Inquiry

Betamethasone acetate-d5 is a deuterated form of betamethasone acetate (B1210297), a potent synthetic glucocorticoid. medchemexpress.com In research, it primarily serves as an internal standard for the accurate quantification of betamethasone acetate in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comclearsynth.com The five deuterium atoms on the molecule give it a distinct mass, allowing it to be differentiated from the non-labeled drug while behaving identically during sample preparation and analysis. This ensures reliable and precise measurements in pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. veeprho.comszabo-scandic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31FO6 B12406767 Betamethasone acetate-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31FO6

Molecular Weight

439.5 g/mol

IUPAC Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24-

InChI Key

AKUJBENLRBOFTD-WWLNSTOISA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Origin of Product

United States

Chemical and Physical Properties of Betamethasone Acetate D5

Betamethasone (B1666872) acetate-d5 is the deuterium-labeled version of betamethasone acetate (B1210297). medchemexpress.com The key physical and chemical properties are summarized in the interactive table below.

The structure of Betamethasone acetate-d5 is characterized by the steroid backbone of betamethasone with an acetate group at the C21 position. The five deuterium (B1214612) atoms are strategically placed on the acetate methyl group and at other positions on the steroid ring system. synzeal.com

Advanced Analytical Methodologies Utilizing Betamethasone Acetate D5

Role of Isotope-Labeled Internal Standards in Quantitative Analysis

The use of stable isotope-labeled (SIL) internal standards, such as betamethasone (B1666872) acetate-d5, is a cornerstone of modern quantitative analysis, especially in complex biological samples. annlabmed.org These standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope. up.ac.za This subtle difference in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis. glpbio.comcaymanchem.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as betamethasone acetate-d5, to a sample containing the analyte of unknown concentration. up.ac.zaosti.gov After allowing the spike and the native analyte to reach equilibrium, the mixture is analyzed by mass spectrometry. up.ac.za

The mass spectrometer measures the ratio of the ion intensities of the labeled internal standard and the unlabeled analyte. ontosight.ai Since the amount of the added labeled standard is known, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy. osti.gov A key advantage of IDMS is that the accuracy of the measurement is not dependent on the complete recovery of the analyte during sample preparation, as any losses will affect both the analyte and the internal standard equally, thus preserving their ratio. epa.gov This makes IDMS a primary ratio method with the potential for direct traceability to the International System of Units (SI). up.ac.zaresearchgate.net

Biological samples are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect". A significant manifestation of the matrix effect is ion suppression or enhancement in the mass spectrometer's ion source, which can lead to inaccurate quantification. longdom.org Co-eluting matrix components can compete with the analyte for ionization, leading to a decrease (suppression) or, less commonly, an increase (enhancement) in the analyte's signal intensity. longdom.org

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. annlabmed.orglongdom.orgnih.gov Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively canceled out, leading to more accurate and reliable quantitative results. longdom.org While SIL internal standards are highly effective, it's important to note that in cases of significant chromatographic separation between the analyte and its deuterated analog, or in the presence of extreme matrix effects, the analyte-to-internal standard ratio may not remain constant, potentially affecting the ruggedness of the bioanalytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for the sensitive and selective quantification of steroids, including betamethasone, in biological fluids. lcms.cz The combination of the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry makes it ideal for analyzing complex samples. lcms.cz this compound is frequently employed as an internal standard in LC-MS/MS methods to ensure the accuracy and reliability of the results. glpbio.comcaymanchem.comresearchgate.net

Developing a robust LC-MS/MS method for betamethasone and its metabolites involves several key steps. Sample preparation is critical to remove interfering substances and concentrate the analytes. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. researchgate.netnih.gov For instance, LLE with solvents like diisopropyl ether has been successfully used to extract betamethasone from plasma. scielo.br

Chromatographic conditions, including the choice of the column and mobile phase, are optimized to achieve good separation of betamethasone from its metabolites and other endogenous compounds. Reversed-phase columns, such as C8 or C18, are frequently employed. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. jksus.orgakjournals.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. scielo.brjksus.org In this mode, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For betamethasone, a common transition is m/z 393 > 373. scielo.br Studies have also investigated the metabolism of betamethasone, identifying metabolites resulting from processes such as 11-oxidation, 6-hydroxylation, and reduction of the C20 or 4-ene-3-one group. nih.gov

To ensure the reliability of an analytical method, it must be rigorously validated according to international guidelines. nih.govresearchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically assessed by analyzing calibration standards at several concentration levels and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should be close to 1. researchgate.netnih.govjksus.orgakjournals.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte spiked into a blank matrix. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at different concentration levels (intra-day and inter-day precision). jksus.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jksus.orgresearchgate.net

The table below summarizes typical validation parameters for LC-MS/MS methods for the determination of betamethasone in human plasma.

Validation ParameterTypical Value/Range
Linearity Range 0.5 - 50.0 ng/mL nih.govakjournals.com
Correlation Coefficient (r²) > 0.99 researchgate.netnih.govakjournals.com
Accuracy 85% - 115% nih.gov
Precision (CV%) < 15% lcms.czjksus.org
Lower Limit of Quantification (LLOQ) 0.2 - 0.5 ng/mL nih.govjksus.orgakjournals.com

This table presents a summary of typical validation parameters and should not be considered as absolute values for all methods.

The successful separation of steroids, which often have very similar structures, is a critical aspect of their analysis. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. karger.com

Reversed-phase HPLC is the most common approach for steroid separation. nih.gov In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the steroids between the stationary and mobile phases, with more polar compounds eluting earlier. The composition of the mobile phase, typically a mixture of water with acetonitrile, methanol, or tetrahydrofuran, can be adjusted to optimize the separation. lcms.cz

Normal-phase HPLC, using a polar stationary phase and a nonpolar mobile phase, can also be employed for steroid separation. Thin-layer chromatography (TLC) is another useful technique for the qualitative analysis and separation of steroids, offering advantages in terms of speed and cost-effectiveness for certain applications. researchgate.netbioline.org.br

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

This compound is a deuterated analog of Betamethasone acetate (B1210297). In the field of analytical chemistry, its primary application in Gas Chromatography-Mass Spectrometry (GC-MS) is as an internal standard. glpbio.com Due to its structural and chemical similarity to the non-deuterated analyte, Betamethasone acetate, it exhibits nearly identical behavior during sample preparation, extraction, and chromatographic separation. However, its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the native compound by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in complex biological matrices. It effectively compensates for variations in sample recovery during extraction and for potential matrix effects that can suppress or enhance the analyte signal during ionization. researchgate.net In a typical quantitative workflow, a known amount of this compound is added to the sample at the beginning of the preparation process. The ratio of the peak area of the target analyte (Betamethasone acetate) to the peak area of the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. researchgate.net

For steroids like betamethasone, GC-MS analysis provides high sensitivity and specificity, but it requires the compounds to be chemically modified to increase their volatility and thermal stability, a process known as derivatization. nih.govtandfonline.comtandfonline.com

Corticosteroids, including betamethasone acetate, are not inherently suitable for direct GC-MS analysis due to their low volatility and thermal lability. mdpi.com Derivatization is a mandatory step to convert the polar functional groups (hydroxyl and ketone groups) into less polar, more volatile, and more thermally stable derivatives. tandfonline.comtandfonline.com This chemical modification improves chromatographic peak shape, reduces analyte adsorption in the GC system, and can enhance ionization efficiency in the mass spectrometer. tandfonline.commdpi.com

The most common derivatization approach for steroids is a two-step process involving methoximation followed by silylation. tandfonline.comtandfonline.com

Methoximation: This step targets the ketone groups on the steroid structure. A reagent like methoxyamine hydrochloride reacts with the keto groups to form methoxime (MO) derivatives. This prevents the formation of multiple tautomeric isomers of the ketones at high temperatures in the GC injector, which would otherwise result in broad or multiple chromatographic peaks. tandfonline.com

Silylation: Following methoximation, the hydroxyl groups are targeted. Silylating reagents replace the active protons on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. tandfonline.com This significantly reduces the polarity of the molecule, increasing its volatility. mdpi.com N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used and powerful silylating agent, often combined with catalysts like trimethylsilylimidazole (TMSIM) or trimethylchlorosilane (TMCS) to ensure complete derivatization, especially of sterically hindered tertiary alcohols. tandfonline.comacs.org

The resulting methoxime-trimethylsilyl (MO-TMS) ether derivatives are thermally stable and volatile, making them ideal for GC-MS analysis. tandfonline.com The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to achieve complete and reproducible derivatization for reliable quantitative results. mdpi.comacs.org

Other Analytical Techniques (e.g., NMR, IR) for Deuterated Steroid Analysis

While GC-MS is a primary tool for quantification, other spectroscopic techniques are indispensable for the structural confirmation and characterization of deuterated steroids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is a powerful technique for the unambiguous structural elucidation of steroids. mdpi.commdpi.com For a deuterated standard like this compound, NMR is used to confirm the identity of the molecule and, crucially, to verify the position and extent of deuterium incorporation. In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. Furthermore, high-resolution NMR can be used to assess the purity of the standard. rsc.orgnih.gov To avoid interference from solvent signals, NMR analysis of steroids is typically performed using deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol. mdpi.comrsc.org

Infrared (IR) Spectroscopy: Infrared spectroscopy is another valuable tool for characterizing deuterated compounds. The technique measures the vibration of chemical bonds within a molecule. The carbon-deuterium (C-D) bond has a characteristic stretching vibration that absorbs infrared radiation at a lower frequency (around 2100-2250 cm⁻¹) compared to the corresponding carbon-hydrogen (C-H) bond (around 2850-3000 cm⁻¹). arkat-usa.org The presence of a distinct absorption band in this C-D stretching region of the IR spectrum provides direct evidence of successful deuterium labeling in the this compound molecule. nih.gov Modern techniques such as Vibrational Circular Dichroism (VCD), combined with IR spectroscopy, can provide detailed information about the three-dimensional conformation of steroids in solution. nih.govresearchgate.netmdpi.com

Applications in Pharmacokinetic and Metabolic Research Methodologies

Design of Pharmacokinetic Studies Employing Deuterated Tracers

Deuterated tracers are instrumental in designing robust pharmacokinetic studies that illuminate the journey of a drug through the body. medchemexpress.comvulcanchem.com

Stable isotope-labeled compounds, including betamethasone (B1666872) acetate-d5, are invaluable for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies. sgs.comsemanticscholar.org In these studies, a process known as microtracing may be employed, which involves administering a very small, non-pharmacologically active dose of the labeled drug. tno.nl This approach allows researchers to track the drug's path without influencing its natural behavior in the body.

The key advantage of using a deuterated tracer is that it is chemically almost identical to the non-labeled drug but can be distinguished by analytical instruments like mass spectrometers. vulcanchem.com This allows for the simultaneous administration of both the labeled and unlabeled drug, enabling precise measurements of how the drug is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body. vulcanchem.comnih.gov Studies have shown that after intramuscular administration of a combination of betamethasone phosphate (B84403) and betamethasone acetate (B1210297), the acetate form acts as a reservoir, leading to sustained release of betamethasone. nih.govnih.govwordpress.com

Pharmacokinetic ParameterValueReference
Mean AUC(0-t) of Betamethasone Phosphate96.01 ng/h/mL nih.govwordpress.com
Mean AUC(0-∞) of Betamethasone Phosphate97.96 (23.38) ng/h/mL nih.govwordpress.com
Mean Half-life (t½) of Betamethasone12.92 hours nih.govwordpress.com
Detectability of Betamethasone Acetate in PlasmaNot detected nih.govwordpress.com

Betamethasone acetate-d5 is crucial for accurately determining the bioavailability and clearance of betamethasone. veeprho.comveeprho.com Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation, while clearance describes the rate at which the drug is removed from the body.

By using the deuterated form as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can achieve highly accurate quantification of the parent drug in biological samples such as plasma and urine. veeprho.comvulcanchem.comscielo.br This precision is essential for calculating key pharmacokinetic parameters. For instance, studies have determined the half-life of betamethasone to be approximately 8.5 days with a mean clearance of 4.72 L/day in certain patient populations. researchgate.net

Pharmacokinetic ParameterValueReference
Half-life8.5 days researchgate.net
Elimination Rate Constant2.49 h⁻¹ researchgate.net
Mean Clearance4.72 L/d researchgate.net

Elucidation of Metabolic Pathways and Transformations

Understanding how a drug is metabolized is critical for assessing its efficacy and potential for drug-drug interactions. medchemexpress.comnih.govszabo-scandic.com

Stable isotope labeling with compounds like this compound is a powerful strategy for identifying and quantifying drug metabolites. szabo-scandic.com As the body processes the drug, it breaks it down into various metabolites. Because the deuterium (B1214612) label is retained on the core structure of the drug, these metabolites will also be labeled.

This allows researchers to use techniques like LC-MS/MS to specifically detect and measure the levels of these metabolites in biological samples. nih.gov Studies on betamethasone have identified numerous metabolites resulting from processes such as 11-oxidation, 6-hydroxylation, and reduction of the C20 or 4-ene-3-one groups. nih.gov The ability to track the labeled drug and its metabolites provides a comprehensive picture of the metabolic fate of betamethasone.

Both in vitro (in a lab setting using, for example, liver microsomes) and in vivo (in a living organism) studies are essential for a complete understanding of drug metabolism. sgs.comnih.gov Deuterated standards like this compound are employed in both types of studies to ensure the accuracy of analytical measurements. nih.gov

In vitro systems, such as human liver microsomes, are used to predict the metabolic pathways in humans. sgs.com In vivo studies in animal models or human volunteers then confirm these findings and provide a more complete picture of the drug's behavior in a complex biological system. nih.gov For instance, research has shown that while betamethasone can stimulate certain metabolic pathways in vitro, these effects may not always be observed in vivo. nih.gov The use of deuterated tracers in these studies helps to bridge the gap between in vitro predictions and in vivo realities.

Kinetic Isotope Effect (KIE) Investigations

The substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the kinetic isotope effect (KIE). nih.govszabo-scandic.com This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of chemical reactions that involve breaking this bond. osti.gov

In drug metabolism, if the breaking of a carbon-hydrogen bond is a rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the metabolism of the drug. osti.govjuniperpublishers.com This can have significant implications, potentially leading to a longer drug half-life and altered metabolic profiles. szabo-scandic.comjuniperpublishers.com Researchers investigate the KIE to understand the mechanisms of drug metabolism and to potentially design drugs with improved pharmacokinetic properties. osti.govnih.gov While the primary use of this compound is as a tracer, the potential for a KIE is an important consideration in the interpretation of metabolic data. nih.govszabo-scandic.com

Principles of KIE in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms by determining the rate-limiting step of a reaction. mssm.edu The principle of KIE lies in the fact that molecules containing heavier isotopes form stronger chemical bonds and thus react more slowly than their lighter isotopic counterparts. This difference in reaction rates, when a bond to an isotopically substituted atom is broken in the rate-determining step, is known as a primary KIE. mssm.edu

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a common application of this principle in drug metabolism studies. The C-D bond has a lower zero-point energy due to its lower vibrational frequency compared to the C-H bond. mssm.edu Consequently, more energy is required to reach the transition state for C-D bond cleavage, leading to a slower reaction rate. mssm.edu A primary KIE is generally observed when the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD) is greater than 2. mssm.edu

In the context of drug metabolism, many reactions are catalyzed by cytochrome P450 (P450, CYP) enzymes, a significant portion of which involve the cleavage of a C-H bond. nih.gov If a significant deuterium KIE is observed upon deuteration of a specific position in a drug molecule, it provides strong evidence that the C-H bond at that position is broken during the rate-limiting step of the metabolic reaction. nih.govresearchgate.net This information is invaluable for identifying "metabolic soft spots" in a molecule, which are positions susceptible to rapid metabolism that can lead to rapid clearance and short half-life of a drug.

Secondary kinetic isotope effects (SKIEs) can also occur, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. These effects are typically much smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state. wikipedia.org

Experimental Design for KIE Studies with Deuterated Betamethasone Acetate

An experimental design to investigate the kinetic isotope effect using deuterated betamethasone acetate would typically involve comparative in vitro and in vivo studies to assess the impact of deuterium substitution on its metabolic fate.

In Vitro Studies:

A typical experimental setup would involve:

Incubation: Incubating both Betamethasone Acetate and this compound at various concentrations with the enzyme source (microsomes or recombinant CYPs) and necessary cofactors (e.g., NADPH).

Sample Analysis: At different time points, the reaction is stopped, and the remaining parent compound and the formed metabolites are quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov this compound itself is often used as an internal standard in such assays to ensure accurate quantification. nih.govmedchemexpress.com

Kinetic Parameter Determination: The rates of disappearance of the parent compounds (kH for betamethasone acetate and kD for this compound) are determined. From these rates, key pharmacokinetic parameters such as intrinsic clearance (CLint) can be calculated.

KIE Calculation: The kinetic isotope effect is then calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H)/CLint(D)).

Detailed Research Findings:

The following table illustrates representative data from a study on the aromatization of deuterated steroids, which can be considered analogous to the type of results that would be obtained from a KIE study on this compound.

Deuterated SteroidMetabolic ReactionObserved KIE (kH/kD)Reference
19-d1-Androst-4-ene-3,17-dioneOxidative removal of C-192.3 cdnsciencepub.com
19,19,19-d3-Androst-4-ene-3,17-dioneOxidative removal of C-193.2 cdnsciencepub.com

These results, with KIE values significantly greater than 1, suggest that the oxidation at the C-19 position is a rate-limiting step in the aromatization of these steroids. cdnsciencepub.com Similarly, a study on the Δ1-dehydrogenation of 3-ketosteroids reported KIE values (VH/VD) in the range of 1.2–2.5, indicating that C-H bond cleavage at the C1 or C2 position influences the reaction rate. acs.org

If a similar study were conducted on this compound, and a significant KIE was observed upon deuteration at a specific position, it would strongly imply that this position is a primary site of metabolism. This information would be crucial for understanding the metabolic pathways of betamethasone and for the potential design of future analogs with altered pharmacokinetic profiles.

Role in Pharmaceutical Analytical Chemistry and Quality Assurance

Reference Standard Development and Traceability

The development and use of certified reference materials (CRMs) are fundamental to modern pharmaceutical research and quality control. microbiologics.comsynthinkchemicals.comwikipedia.org Betamethasone (B1666872) acetate-d5 serves as an exemplary internal standard for the quantification of betamethasone and its esters in various analytical procedures. clearsynth.comscielo.brcaymanchem.com

Certified Reference Materials are the bedrock of accurate analytical measurements in the pharmaceutical industry. synthinkchemicals.comsimsonpharma.com They are highly characterized and purified substances with precisely known properties, serving as a benchmark for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements. synthinkchemicals.comwikipedia.orgsimsonpharma.com The use of CRMs provides metrological traceability, meaning that the results of a measurement can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. microbiologics.comresearchgate.net This traceability is crucial for ensuring the consistency and comparability of data across different laboratories and over time. synthinkchemicals.com

Deuterated compounds, such as Betamethasone acetate-d5, are particularly valuable as internal standards in mass spectrometry-based analytical techniques like liquid chromatography-mass spectrometry (LC-MS). resolvemass.caclearsynth.com The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. pubcompare.ai This mass difference allows the standard to be easily distinguished from the analyte in the mass spectrometer, while its similar chemical behavior helps to compensate for variations in sample preparation and instrument response. clearsynth.compubcompare.ai This ultimately leads to more precise and accurate quantification of the target compound. resolvemass.caclearsynth.com The use of deuterated internal standards is a powerful tool for enhancing the reliability of analytical data in pharmaceutical research. clearsynth.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have stringent guidelines for the use of reference standards in pharmaceutical development and manufacturing. microbiologics.com For instance, when submitting an Abbreviated New Drug Application (ANDA), comprehensive characterization data for reference standards, including deuterated standards like this compound, is required to demonstrate the identity, strength, quality, and purity of the drug substance. clearsynth.compharmtech.com

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official monographs and general chapters that outline the standards for reference materials. uspbpep.comsnmjournals.org While these pharmacopeias may not always have specific monographs for every deuterated compound, they provide the framework for establishing the suitability of a reference standard. uspbpep.comusp.org This includes requirements for traceability, purity, and characterization. researchgate.net The use of well-characterized deuterated standards like this compound is suitable for analytical method development and validation in support of ANDA submissions and commercial production. clearsynth.comsynzeal.com

The FDA has also recognized the unique properties of deuterated compounds. In some cases, a deuterated version of a previously approved drug may be considered a new chemical entity (NCE), potentially qualifying for its own period of market exclusivity. thefdalawblog.com This underscores the regulatory significance of deuteration in drug development. For generic drug producers, establishing the "sameness" of their active peptide drug compared to the innovator's product is a key requirement, and techniques like nuclear magnetic resonance (NMR) with the use of deuterium oxide are employed. nih.gov

The table below summarizes the key regulatory considerations for the use of deuterated standards in pharmaceuticals.

Regulatory AspectGuideline/RequirementSignificance for Deuterated Standards (e.g., this compound)
ANDA Submissions 21 CFR 314.50(d)(1)(i)Requires comprehensive structural elucidation and characterization data to prove drug substance identity. pharmtech.com Deuterated standards are used to validate the analytical methods that generate this data. clearsynth.com
USP/EP Standards General Chapters and MonographsProvide the framework for the quality and traceability of reference standards. researchgate.netuspbpep.com Deuterated standards must meet these requirements to be considered suitable for use.
New Chemical Entity (NCE) Status FDA PolicyA deuterated drug may be considered a new active moiety, potentially leading to market exclusivity. thefdalawblog.com
Sameness for Generic Peptides FDA GuidanceNMR analysis, often using deuterium oxide, is a key technique for demonstrating structural similarity to the reference listed drug. nih.gov

Analytical Method Validation in Drug Development and Production

Analytical method validation is a critical process in the pharmaceutical industry to ensure that the chosen analytical procedures are suitable for their intended purpose. demarcheiso17025.com Deuterated standards like this compound play a crucial role in this process, particularly for quantitative methods and impurity profiling. clearsynth.comclearsynth.com

The accurate quantification of the active pharmaceutical ingredient (API), such as Betamethasone acetate (B1210297), is essential for ensuring product quality and efficacy. The use of a deuterated internal standard, like this compound, is a widely accepted practice for validating quantitative analytical methods, especially those employing LC-MS/MS. scielo.brresearchgate.netscielo.br

Method validation encompasses several parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. These include specificity, linearity, accuracy, precision, and robustness. ijpsonline.com In the context of using this compound, the validation process would involve:

Specificity: Ensuring that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The unique mass of the deuterated standard helps in distinguishing it from any interfering substances. scielo.br

Linearity: Demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. nih.gov

Accuracy: Assessing the closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and analyzed. The use of a deuterated internal standard helps to correct for any losses during sample preparation, leading to more accurate results. scielo.br

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The consistent use of the internal standard helps to minimize variability. researchgate.net

The following table illustrates typical validation parameters for an HPLC method for Betamethasone analysis, which would be enhanced by the inclusion of a deuterated internal standard.

Validation ParameterTypical Acceptance CriteriaRole of Deuterated Internal Standard
Specificity No interference at the retention time of the analyteConfirms peak identity and purity through mass-to-charge ratio.
Linearity (Correlation Coefficient, R²) ≥ 0.999Improves the linearity of the calibration curve by correcting for instrumental and sample preparation variability. ijpsonline.com
Accuracy (Recovery) Typically 98-102%Compensates for analyte loss during extraction and processing, leading to more accurate recovery values. researchgate.net
Precision (Relative Standard Deviation, %RSD) ≤ 2%Reduces the variability of the results by normalizing the analyte response. researchgate.net

Impurity profiling, the identification and quantification of impurities in a drug substance or product, is a critical aspect of pharmaceutical quality control to ensure the safety of the final product. americanpharmaceuticalreview.comijpsonline.com Regulatory agencies require the characterization of any impurity present at a certain level. americanpharmaceuticalreview.com

Deuterated standards are invaluable tools in impurity profiling for several reasons:

Accurate Quantification of Impurities: Similar to the quantification of the API, a deuterated standard of the impurity itself, or a closely related deuterated compound, can be used for accurate quantification of low-level impurities. synergyanalyticallabs.com This is particularly important for potentially toxic impurities that need to be controlled at very low levels.

Structural Elucidation: While not a direct application of this compound, techniques like on-line hydrogen/deuterium (H/D) exchange LC/MS can be used to determine the number of exchangeable protons in an unknown impurity, providing valuable information for its structural elucidation. americanpharmaceuticalreview.com

Method Validation for Impurity Testing: Deuterated standards are used to validate the analytical methods for impurity testing, ensuring that these methods are sensitive, accurate, and precise enough to detect and quantify impurities at the required levels. researchgate.net

The use of deuterated compounds is part of a comprehensive strategy to ensure the quality and safety of pharmaceuticals by thoroughly characterizing and controlling impurities. pharmaffiliates.com

Applications in Pharmaceutical Formulation Analysis

The analysis of the final pharmaceutical formulation is a critical step to ensure that the drug product meets its specifications. This compound can be utilized in the analysis of various formulations containing Betamethasone acetate, such as creams, ointments, and injections. nih.govresearchgate.netnih.gov

In formulation analysis, the challenges often lie in the complexity of the matrix, which contains various excipients that can interfere with the analysis of the API. The use of a deuterated internal standard like this compound in conjunction with a selective analytical technique like LC-MS/MS is highly effective in overcoming these matrix effects. clearsynth.com

Specific applications include:

Content Uniformity Testing: Ensuring that each unit of a batch contains a consistent amount of the API.

Stability Studies: Assessing the stability of the API in the formulation under various environmental conditions (e.g., temperature, humidity, light). A stability-indicating method must be able to separate the API from its degradation products. nih.gov The use of a deuterated standard can improve the accuracy of quantifying the remaining API and any formed degradation products over time.

Preservative Quantification: In some formulations, preservatives are added to prevent microbial growth. While not a direct application for this compound, it highlights the need for robust analytical methods for all components in a formulation, for which other deuterated standards could be employed. ijpsonline.com

By providing a reliable means of quantification, this compound contributes to ensuring the quality, safety, and efficacy of the final pharmaceutical product that reaches the patient.

Q & A

Q. What is the methodological role of Betamethasone acetate-d5 in quantitative analytical workflows?

this compound is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of betamethasone acetate quantification in biological matrices. Its deuterated structure minimizes ion suppression/enhancement effects by co-eluting with the analyte, enabling precise correction for matrix-induced variability. Researchers should validate its isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and confirm chromatographic separation from non-deuterated analogs to avoid interference .

Q. How should this compound be synthesized and characterized for research applications?

Synthesis typically involves hydrogen-deuterium exchange reactions under controlled conditions (e.g., using deuterated solvents and catalysts). Post-synthesis, characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at specific positions.
  • Mass Spectrometry: To verify molecular ion patterns (e.g., +5 Da shift).
  • Purity Assessment: Via HPLC-UV, ensuring ≥95% purity. Researchers must document synthesis protocols, including reaction kinetics and purification steps, to ensure reproducibility .

Q. What storage and handling protocols are critical for maintaining this compound stability?

  • Storage: Aliquot and store at -20°C in airtight, light-resistant vials to prevent degradation.
  • Reconstitution: Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.
  • Handling: Avoid repeated freeze-thaw cycles; validate stability under experimental conditions (e.g., room temperature for 24 hours) via LC-MS recovery tests .

Q. How to validate an LC-MS method using this compound as an internal standard?

Key validation parameters include:

ParameterAcceptable RangeReference Method
Linearity (R²)≥0.995Calibration curve (1–100 ng/mL)
LOD/LOQ≤0.5 ng/mL and ≤1.5 ng/mLSignal-to-noise ratio (S/N ≥3 for LOD; S/N ≥10 for LOQ)
Accuracy (% Bias)±15%Spiked recovery in plasma
Precision (% RSD)Intra-day/inter-day ≤15%Replicate analyses
Cross-validate with certified reference materials (CRMs) and document deviations ≥10% .

Advanced Research Questions

Q. How can matrix effects be mitigated when using this compound in complex biological samples?

Matrix effects arise from co-eluting biomolecules. Strategies include:

  • Matrix-Matched Calibration: Prepare standards in analyte-free matrix.
  • Post-Column Infusion: Identify and adjust chromatographic conditions (e.g., gradient elution) to shift retention times.
  • Ion Mobility Spectrometry (IMS): Resolve isobaric interferences. Validate recovery rates (85–115%) across multiple matrices (e.g., plasma, tissue homogenates) and report variability using coefficient of variation (CV) .

Q. What experimental designs address isotopic interference in multiplexed LC-MS assays using this compound?

Deuterated standards may exhibit partial overlap with endogenous metabolites. Solutions include:

  • High-Resolution MS (HRMS): Use resolving power >30,000 to distinguish isotopic clusters.
  • Dynamic Exclusion: Program MS to exclude non-target m/z ranges.
  • Cross-Validation: Compare results with non-deuterated internal standards (e.g., structural analogs). Document interference thresholds and adjust quantification algorithms accordingly .

Q. How to assess cross-reactivity of this compound in immunoassays targeting corticosteroids?

Design competitive binding assays:

  • Antibody Specificity Testing: Incubate antibodies with this compound and measure binding affinity (e.g., via surface plasmon resonance).
  • Cross-Reactivity Calculation:
    Cross-Reactivity (%)=IC50 of BetamethasoneIC50 of Betamethasone-d5×100\text{Cross-Reactivity (\%)} = \frac{\text{IC}_{50}\text{ of Betamethasone}}{\text{IC}_{50}\text{ of Betamethasone-d5}} \times 100

Values <1% indicate negligible interference. Report discrepancies between immunoassay and LC-MS data .

Q. What statistical approaches optimize data normalization when this compound recovery varies between batches?

  • Multivariate Regression: Adjust for batch effects using covariates (e.g., instrument drift, operator).
  • Robust Normalization: Apply quantile or median scaling to internal standard peaks.
  • Uncertainty Propagation: Calculate combined standard uncertainty (CSU) using:
    uc=uIS2+usample2u_c = \sqrt{u_{\text{IS}}^2 + u_{\text{sample}}^2}

Validate with nested ANOVA to isolate variance sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.